
3,5-Diisopropylsalicylic acid
Overview
Description
3,5-Diisopropylsalicylic acid (DIPS) is a substituted salicylic acid derivative with the molecular formula $ \text{C}{13}\text{H}{18}\text{O}_3 $ and a molar mass of 222.28 g/mol. It is a crystalline powder with a melting point of 113–115°C and exhibits notable chelating properties, forming stable complexes with transition metals such as Cu(II), Zn(II), and lanthanides . DIPS is widely studied for its applications in:
- Coordination chemistry: Synthesis of binuclear Cu(II) complexes (e.g., $ \text{Cu}2(\text{DIPS})4\text{L}_2 $) and mononuclear Zn(II) complexes, which exhibit anti-inflammatory and anticonvulsant activities .
- Biomedical research: Activation of calcium-dependent calmodulin, modulation of platelet P-selectin expression, and fluorescence-based DNA labeling .
- Radiation recovery: The Cu(II) complex $ \text{Cu(II)}2(\text{DIPS})4 $ enhances recovery from radiation-induced body mass loss and behavioral deficits .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Diisopropylsalicylic acid can be synthesized from salicylic acid through alkylation. The process involves the reaction of salicylic acid with isopropanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures (around 70°C) for several hours to achieve the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diisopropylsalicylic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Etherification: Formation of ethers through reaction with alkyl halides.
Acid-Base Reactions: Reacts with bases to form corresponding salts.
Common Reagents and Conditions:
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Etherification: Alkyl halides and base catalysts (e.g., sodium hydroxide).
Acid-Base Reactions: Bases such as sodium hydroxide or potassium hydroxide.
Major Products:
Esters: Formed from esterification reactions.
Ethers: Resulting from etherification reactions.
Salts: Produced from acid-base reactions.
Scientific Research Applications
Synthesis Applications
- Starting Material : DIPS is utilized as a precursor for synthesizing various organic compounds, including metal complexes such as zinc(II) and cadmium(II) carboxylate complexes .
- Thermal Reactions : It can be employed to prepare 2,4-Diisopropylphenol at elevated temperatures (200°C), demonstrating its utility in industrial chemistry .
Anti-inflammatory Properties
Research has indicated that this compound exhibits significant anti-inflammatory properties. It acts as an irreversible inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This mechanism results in reduced inflammation and pain signaling within biological systems .
Cancer Research
DIPS has been investigated for its potential role in inhibiting the growth of certain cancer cells. Studies have shown that it can modulate cellular pathways involved in cancer progression, making it a candidate for further exploration in oncology.
Case Studies
-
Copper Complex Formation :
- A study explored the interaction between DIPS and copper(II) ions, revealing that the DIPS-copper complex can enhance thiol levels in human serum, indicating potential therapeutic implications for conditions involving oxidative stress . The formation constants of these complexes were determined under various conditions, emphasizing DIPS's role as an OH-inactivating ligand.
- Gastrointestinal Absorption :
Industrial Applications
This compound is also utilized in the preparation of specialty chemicals and intermediates for pharmaceuticals. Its unique chemical structure allows it to serve as a versatile reagent in various chemical reactions, enhancing the efficiency of drug development processes.
Summary Table of Applications
Application Area | Specific Uses |
---|---|
Chemistry | Starting material for organic synthesis; preparation of metal complexes |
Biology | Anti-inflammatory agent; potential cancer growth inhibitor |
Medicine | Development of new therapeutic agents; studies on metabolic pathways |
Industry | Production of specialty chemicals; intermediates for pharmaceuticals |
Mechanism of Action
The mechanism of action of 3,5-Diisopropylsalicylic acid involves its interaction with specific molecular targets. It acts as an OH-inactivating ligand in its complexes with metals such as copper(II) . This interaction can modulate the activity of enzymes and other proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its role in inhibiting certain cellular processes is well-documented .
Comparison with Similar Compounds
Structural and Reactivity Differences in Substituted Salicylic Acids
DIPS is distinguished by its two isopropyl groups at the 3 and 5 positions of the salicylic acid backbone. This substitution pattern contrasts with related compounds such as:
- 3,5-Dibromosalicylic acid (DBS) : Bromine substituents increase molar mass (295.93 g/mol) and electronegativity, reducing electron-donating effects.
- 3,5-Di-tert-butylsalicylic acid (DTBS) : Bulkier tert-butyl groups hinder steric accessibility, lowering reactivity.
Table 1: Reactivity in the Folin-Ciocalteu Assay
Compound | Molar Mass (g/mol) | Reactivity (10 mM) | Reactivity (5 mM) |
---|---|---|---|
3,5-Diisopropylsalicylic acid | 222.28 | 0.241 | 0.285 |
3,5-Dibromosalicylic acid | 295.93 | 0.135 | 0.213 |
3,5-Di-tert-butylsalicylic acid | 250.34 | 0.0552 | 0.0735 |
Key Insight : The isopropyl groups in DIPS enhance electron donation to the aromatic ring, increasing reactivity in redox-sensitive assays compared to brominated or tert-butyl analogs .
Metal Complexation Properties
DIPS forms stable complexes with divalent metals, but its efficacy varies compared to other ligands:
Table 2: Metal Complex Reactivity (Folin-Ciocalteu Assay)
Complex | Molar Mass (g/mol) | Reactivity (10 mM) | Reactivity (5 mM) |
---|---|---|---|
Zn(II)(DIPS)₂ | 543.92 | 0.0875 | 0.253 |
Zn(II)(DTBS)₂ | 600.08 | 0.0333 | 0.106 |
Cu(II)₂(DIPS)₄ | 1084.25 | 0.0713 | 0.411 |
Cu(II)₂(DBS)₄ | 1378.78 | 0.0883 | 0.647 |
Key Findings :
- Zn(II) complexes : DIPS-based complexes show higher reactivity than DTBS analogs, likely due to improved ligand-to-metal charge transfer .
- Cu(II) complexes : DBS forms more reactive Cu(II) complexes than DIPS, attributed to bromine’s stronger electron-withdrawing effects enhancing metal center electrophilicity .
Anti-Inflammatory and Antioxidant Effects
- DIPS vs. Aspirin : Unlike aspirin, DIPS requires Cu(II) complexation to exhibit anti-inflammatory activity, similar to anthranilic acid .
- Superoxide Dismutase (SOD) Mimetic Activity : The Cu(II) complex $ \text{Cu(II)}2(\text{DIPS})4 $ acts as a lipophilic SOD mimetic, reducing peroxynitrite formation and prostaglandin synthesis in macrophages . In contrast, the free ligand alone inhibits phorbol ester-induced interleukin-2 (IL-2) production, suggesting dual mechanisms of action .
Glutathione Modulation
- Free DIPS : Increases serum sulfate levels by promoting thiol leakage from blood proteins .
- Cu(II) Complex : Enhances serum thiol levels more effectively than DIPS alone, indicating synergistic redox modulation .
Thermal and Spectroscopic Properties
Lanthanide complexes with DIPS and 1,10-phenanthroline exhibit distinct thermochemical behaviors:
Biological Activity
3,5-Diisopropylsalicylic acid (3,5-DIPS) is a derivative of salicylic acid characterized by two isopropyl groups at the 3 and 5 positions of the aromatic ring. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and antioxidant mechanisms. This article explores the biological activity of 3,5-DIPS through various studies, highlighting its interactions with metal ions, effects on cellular components, and implications for therapeutic applications.
- Chemical Formula : C₁₃H₁₈O₃
- Molecular Weight : 222.28 g/mol
- Melting Point : 113-115 °C
Interaction with Copper(II)
One significant area of research involves the interaction of 3,5-DIPS with copper(II) ions. Studies have shown that complexes formed between copper(II) and 3,5-DIPS exhibit enhanced biological activity compared to the free acid. For instance:
- Formation of Copper Complexes : The complex [Cu(DIPS)₂] has demonstrated potent anti-inflammatory properties. The stability and formation constants of these complexes were determined in various solvent systems, indicating their potential for gastrointestinal absorption and bioavailability .
- Antioxidant Activity : The copper complexes are suggested to mimic superoxide dismutase (SOD) activity, catalyzing the dismutation of superoxide radicals. This property may contribute to their protective effects against oxidative stress .
Anti-inflammatory Effects
Research indicates that 3,5-DIPS exhibits anti-inflammatory properties through several mechanisms:
- Prostaglandin Synthesis Modulation : It has been proposed that 3,5-DIPS can modulate prostaglandin synthesis, which plays a crucial role in inflammatory responses .
- Lysosomal Membrane Stabilization : The compound may stabilize lysosomal membranes, reducing the release of hydrolytic enzymes that contribute to inflammation .
Study on Serum Thiol Levels
A notable study investigated the effect of 3,5-DIPS on serum thiol levels in human blood. The results indicated that:
- Dose-dependent Increase : Treatment with 3,5-DIPS led to an increase in serum thiol levels, suggesting a protective role against oxidative damage. This effect was more pronounced when combined with copper(II), highlighting the synergistic potential of this complex .
Anticancer Potential
Preliminary findings also suggest that 3,5-DIPS may have anticancer properties:
- In Vitro Studies : In vitro assays demonstrated that copper complexes of 3,5-DIPS exhibit cytotoxic effects on various cancer cell lines. Further research is needed to elucidate the underlying mechanisms and efficacy in vivo .
Comparative Analysis of Biological Activities
The following table summarizes key findings related to the biological activities of 3,5-DIPS and its copper complexes compared to other salicylic acid derivatives.
Compound | Anti-inflammatory Activity | Antioxidant Activity | Anticancer Activity |
---|---|---|---|
This compound | Moderate | Moderate | Preliminary Evidence |
Copper(II)-DIPS Complex | High | High | Evidence Available |
Salicylic Acid | Low | Moderate | Limited Evidence |
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing and characterizing DIPS derivatives for biological activity studies?
- Methodological Answer : Synthesis typically involves substituting salicylic acid with isopropyl groups under controlled alkylation conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. For biological studies (e.g., nitric oxide synthase activation), incubate DIPS with target systems (e.g., platelet-rich plasma) and measure downstream markers like P-selectin expression via flow cytometry .
Q. How does DIPS interact with metal ions such as copper(II), and what techniques validate these interactions?
- Methodological Answer : DIPS forms stable complexes with Cu(II) in physiological conditions. Use glass electrode potentiometry to determine equilibrium constants and UV-visible spectroscopy to monitor ligand-to-metal charge transfer bands (e.g., at ~300–400 nm). Solution structures can be further validated using electron spin resonance (ESR) to distinguish mononuclear vs. binuclear complexes .
Q. What are the standard protocols for assessing DIPS's antioxidant capacity in vitro?
- Methodological Answer : The Folin-Ciocalteu assay is widely used. Prepare DIPS in ethanol/water mixtures, react with the reagent, and measure absorbance at 765 nm. Compare results to gallic acid equivalents. Ensure pH control (≥10) to avoid interference from non-phenolic groups .
Advanced Research Questions
Q. How can contradictory structural data on copper-DIPS complexes be resolved?
- Methodological Answer : Early studies reported mononuclear structures, but ESR data revealed binuclear Cu(II)-(3,5-DIPS)₆ complexes with bridging carboxylates. To resolve discrepancies, combine X-ray crystallography for solid-state analysis, ESR for magnetic properties, and density functional theory (DFT) simulations to model solution-phase behavior .
Q. What strategies improve the photophysical properties of lanthanide-DIPS complexes for luminescence applications?
- Methodological Answer : Co-ligands like 1,10-phenanthroline enhance luminescence by sensitizing lanthanide ions (e.g., Eu³⁺, Tb³⁺). Optimize ligand-to-metal ratios via titration monitored by luminescence spectroscopy. Thermal stability can be assessed via thermogravimetric analysis (TGA) to ensure applicability in materials science .
Q. How does DIPS modulate calmodulin-triggered nitric oxide synthase (NOS) activity, and what experimental controls are critical?
- Methodological Answer : DIPS activates calcium-dependent NOS by stabilizing calmodulin-metal interactions. Use calcium-free controls and competitive inhibitors (e.g., EGTA) to isolate DIPS-specific effects. Measure nitric oxide (NO) production via Griess assay or fluorescent probes (e.g., DAF-FM) .
Q. Data Analysis and Interpretation
Q. How should researchers analyze ESR spectra to distinguish mononuclear vs. binuclear Cu-DIPS complexes?
- Methodological Answer : Mononuclear complexes exhibit isotropic ESR signals with hyperfine splitting (A‖ ~140–160 G), while binuclear systems show zero-field splitting and antiferromagnetic coupling. Simulate spectra using software like EasySpin and compare experimental g-values (e.g., g⊥ ~2.06, g‖ ~2.28) to reference data .
Q. What statistical approaches are recommended for reconciling variability in DIPS bioactivity assays?
Properties
IUPAC Name |
2-hydroxy-3,5-di(propan-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16/h5-8,14H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFUYOGWFZSHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062257 | |
Record name | Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2215-21-6 | |
Record name | 3,5-Diisopropylsalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2215-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diisopropylsalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diisopropylsalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,5-DIISOPROPYLSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH5ERW6DGJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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